[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol
Overview
Description
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is a versatile small molecule scaffold used in various research and industrial applications. It has the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a pyridine ring with a methanol group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to a methanol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: Formation of [2-(4-Methylpiperazin-1-yl)piperidin-3-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is widely used in scientific research due to its versatile structure. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]carboxylic acid
- [2-(4-Methylpiperazin-1-yl)piperidin-3-yl]methanol
- [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamine
Uniqueness
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol stands out due to its unique combination of a piperazine ring and a pyridine ring with a methanol group. This structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)11-10(9-15)3-2-4-12-11/h2-4,15H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWFKSLVAFEPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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